1-butyl-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione
Overview
Description
1-butyl-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione is a useful research compound. Its molecular formula is C19H24N2OS and its molecular weight is 328.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.16093457 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds structurally related to 1-butyl-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione have been widely explored. These compounds are typically synthesized through reactions involving amino-derivatives and carbonyl compounds under specific conditions. For example, the preparation of pyrazolo[1,5-a]pyrimidines involves reacting 1-Phenyl-1,3-butanedione with 3(5)-amino-1H-pyrazoles, leading to mixtures of pyrazolo[1,5-a]pyrimidines which are identified by 1H NMR (A. Maquestiau, H. Taghret, J. V. Eynde, 2010). Such methodologies highlight the diversity and complexity of synthesizing these compounds, which are then characterized using various analytical techniques to confirm their structure and properties.
Potential Applications
Antimicrobial and Anticancer Agents : Some derivatives of pyrano[2,3-d]pyrimidine have shown significant antimicrobial and anticancer activities. These compounds were synthesized and tested against various microbial strains and cancer cell lines, showing promising results in inhibiting cell wall synthesis and intercalating DNA (N. E. A. Abd El-Sattar et al., 2021). Their potential as therapeutic agents is a key area of interest, given their selective toxicity towards cancer cells and pathogens.
Materials Science : The structural characteristics of pyrazolo and pyrimidine derivatives make them suitable for various applications in materials science, including as corrosion inhibitors for metals in acidic environments. Their ability to form stable complexes with metal surfaces can significantly reduce the rate of corrosion, which is crucial for extending the lifespan of metal components in industrial applications (R. Hameed, A. Shamroukh, 2017).
Heterocyclic Chemistry : These compounds serve as valuable intermediates in the synthesis of heterocyclic compounds, which are essential in developing pharmaceuticals, agrochemicals, and dyes. The versatility of pyrazolo[3,4-d]pyrimidine and its derivatives in forming various heterocyclic systems underscores their importance in synthetic organic chemistry and drug discovery (F. El-Essawy, 2010).
Properties
IUPAC Name |
1-butyl-7,7-dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-4-5-11-21-16-12-19(2,3)22-13-15(16)18(23)20-17(21)14-9-7-6-8-10-14/h6-10H,4-5,11-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTKAXJKWUKLRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(COC(C2)(C)C)C(=S)N=C1C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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